2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid
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Description
2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid, also known as BTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTB is a halogenated benzoic acid derivative that has been extensively studied for its unique properties and potential uses in medicinal chemistry, material science, and environmental science.
Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
2-Bromo-4-fluorobenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .
Preparation of Benzoic Acid Derivatives
It is also used in the preparation of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
Development of Fluorine-Containing Drugs
The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized, which includes potential drug molecules incorporated with CF3 .
Applications in Electronics
Organo-fluorine chemistry, a unique branch of organic chemistry, exhibits bizarre behaviors when fluorine is incorporated in the organic molecules. This has led to several applications in electronics .
Applications in Agrochemicals
Similarly, the unique properties of organo-fluorine compounds have also found applications in the field of agrochemicals .
properties
IUPAC Name |
2-bromo-3-fluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVIPXCTKSSMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-(trifluoromethyl)benzoic acid |
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